N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c28-22(24-18-6-7-20-21(14-18)31-13-12-30-20)16-27-15-19(17-4-2-1-3-5-17)23(25-27)26-8-10-29-11-9-26/h1-7,14-15H,8-13,16H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHRHUSPWCFNFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN(C=C2C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin derivatives with morpholino and pyrazole moieties. The general procedure includes:
- Preparation of 2,3-dihydrobenzo[b][1,4]dioxin : This is achieved through a multi-step process involving the reaction of appropriate anilines with bromoacetyl bromide.
- Formation of the Pyrazole Ring : The pyrazole component is synthesized by condensing phenyl hydrazine with suitable ketones in the presence of acetic acid.
- Final Coupling Reaction : The final product is obtained by coupling the synthesized pyrazole with the dioxin derivative under controlled conditions.
This compound exhibits several biological activities:
- Enzyme Inhibition : It has been screened for inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase. These activities are significant for therapeutic applications in Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
- Antiparasitic Activity : Compounds related to this structure have demonstrated antiparasitic effects against protozoa such as Trypanosoma cruzi and Leishmania infantum, indicating potential use in treating Chagas disease and leishmaniasis .
- Cytotoxicity : While some derivatives show low cytotoxicity against human cells, others have displayed significant cytotoxic effects that necessitate careful evaluation when interpreting their biological activities .
Case Study 1: Antiparasitic Screening
In a study focusing on antiparasitic activities, various derivatives were tested against T. cruzi and T. brucei. The most promising compounds exhibited EC50 values ranging from 2.23 µM to 20 µM, demonstrating effective potency without significant cytotoxic effects on human cell lines .
Case Study 2: Enzyme Inhibition Profile
A series of synthesized compounds were evaluated for their ability to inhibit α-glucosidase and acetylcholinesterase. The results indicated that modifications at specific positions on the pyrazole ring could enhance inhibitory potency significantly .
Table 1: Biological Activity Summary
| Compound Name | Target Enzyme | EC50 (µM) | Cytotoxicity (MRC-5 Cells) |
|---|---|---|---|
| Compound A | α-glucosidase | 15 | Non-toxic |
| Compound B | Acetylcholinesterase | 10 | Mildly toxic |
| Compound C | T. cruzi | 2.23 | Non-toxic |
| Compound D | T. brucei | 18 | Toxic |
Table 2: Synthesis Overview
| Step | Reactants | Conditions |
|---|---|---|
| Step 1 | Aniline + Bromoacetyl Bromide | Room temperature |
| Step 2 | Phenyl Hydrazine + Ketone | Acetic acid |
| Step 3 | Dioxin derivative + Pyrazole | Controlled environment |
Scientific Research Applications
Anti-Diabetic Activity
Research has indicated that derivatives of N-(2,3-dihydrobenzo[b][1,4]dioxin) exhibit significant inhibitory effects on enzymes related to Type 2 Diabetes Mellitus (T2DM), such as α-glucosidase and acetylcholinesterase. A study highlighted that synthesized compounds were screened against these enzymes, demonstrating potential as therapeutic agents for T2DM management .
Anti-Cancer Activity
The compound has also shown promise in anti-cancer applications. Recent investigations into related pyrazole derivatives revealed significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated percent growth inhibition (PGI) values ranging from 51% to 86% against several cancer cell lines including OVCAR-8 and HCT-116 . Such findings suggest that N-(2,3-dihydrobenzo[b][1,4]dioxin) derivatives could be further explored for their anticancer properties.
Case Study 1: Enzyme Inhibition
A study evaluated the efficacy of synthesized dioxin derivatives on α-glucosidase and acetylcholinesterase. The results indicated that specific modifications to the dioxin structure enhanced inhibitory activity, suggesting a structure-activity relationship that can guide future drug design efforts targeting metabolic disorders .
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation focusing on pyrazole derivatives containing the dioxin moiety, researchers conducted cytotoxicity assays on human cancer cell lines. The results showed varying degrees of effectiveness based on structural modifications. Compounds with specific substituents exhibited higher cytotoxicity rates compared to others, indicating potential pathways for optimizing anti-cancer agents derived from this class of compounds .
Preparation Methods
Stepwise Assembly of the Pyrazole Core
The 3-morpholino-4-phenyl-1H-pyrazole moiety is typically synthesized via cyclocondensation of β-keto esters with hydrazine derivatives. For instance, ethyl benzoylacetate reacts with morpholine-substituted hydrazines under acidic conditions to yield the pyrazole ring. A critical modification involves the use of brominating agents, such as N-bromosuccinimide (NBS), to introduce halogen substituents at specific positions, as demonstrated in the synthesis of analogous pyrazole derivatives.
Key Reaction Conditions
Incorporation of the Morpholino Substituent
Morpholino groups are introduced via nucleophilic substitution or palladium-catalyzed coupling. In one approach, 4-bromopyrazole intermediates react with morpholine in the presence of a base such as potassium carbonate. This method mirrors techniques used in the synthesis of azaadamantane derivatives, where alkaline conditions facilitate efficient substitution.
Optimization Insights
Acetamide Bond Formation
The final acetamide linkage is constructed via coupling between 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetic acid and 2,3-dihydrobenzo[b]dioxin-6-amine. Activation of the carboxylic acid using ethyl chloroformate or carbodiimide reagents (e.g., EDCl/HOBt) is standard.
Critical Parameters
- Solvent : Nitrile solvents like acetonitrile improve coupling efficiency, achieving yields >90% in related acetamide syntheses.
- Purification : Column chromatography with petroleum ether/ethyl acetate (3:1) effectively isolates the product, as validated in benzamidine preparations.
Optimization of Reaction Conditions
Solvent and Base Selection
Data from analogous syntheses highlight the superiority of polar aprotic solvents. For example, DMF facilitates high conversions in alkaline environments, while acetonitrile optimizes halogenation steps.
Table 1: Solvent Impact on Reaction Efficiency
| Solvent | Reaction Step | Yield (%) | Source |
|---|---|---|---|
| Acetonitrile | Bromination | 97 | |
| DMF | Nucleophilic Substitution | 70 | |
| Dichloromethane | Cyclocondensation | 85 |
Temperature and Atmosphere Control
Low-temperature regimes (0–40°C) mitigate decomposition during exothermic reactions, such as bromine additions. Inert atmospheres (N₂) are essential for disulfide-mediated reactions, preventing unwanted oxidation.
Purification and Characterization Techniques
Final products are purified via silica gel chromatography, with eluents tailored to polarity. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. Crystallization from ethanol/water mixtures yields analytically pure material, as evidenced by single-crystal X-ray data in benzamidine studies.
Table 2: Purification Outcomes
| Method | Purity (%) | Yield (%) | Source |
|---|---|---|---|
| Column Chromatography | >99 | 60–70 | |
| Recrystallization | 98 | 55 |
Comparative Analysis of Synthetic Methodologies
A hybrid approach combining acetonitrile-mediated bromination, DMF-based morpholino substitution, and carbodiimide coupling achieves an overall yield of 58–65%. This strategy balances efficiency and practicality, avoiding extreme temperatures or costly catalysts.
Q & A
Q. What are the established synthetic routes for this compound, and how are key intermediates characterized?
The synthesis typically involves multi-step reactions, such as:
- Step 1 : Suzuki-Miyaura coupling of a dihydrobenzo[b][1,4]dioxin derivative with a boronic acid-containing precursor to introduce the aromatic core .
- Step 2 : Condensation of the morpholino-pyrazole moiety via nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., using Pd(PPh₃)₄) to attach the pyrazole-acetamide group .
- Step 3 : Final purification via column chromatography or recrystallization. Key intermediates are characterized using ¹H/¹³C NMR (to confirm substitution patterns), IR spectroscopy (to validate functional groups like amides), and mass spectrometry (for molecular weight confirmation) .
Q. Which spectroscopic and chromatographic techniques are critical for verifying the compound’s purity and structure?
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., dihydrodioxin protons at δ 4.2–4.5 ppm; pyrazole protons at δ 7.0–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₂H₂₂N₄O₄).
- HPLC-PDA : Assesses purity (>95% is standard for biological assays) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for improved yield and scalability?
- Factorial Design : Screen variables (temperature, solvent polarity, catalyst loading) to identify significant factors. For example, optimizing Pd catalyst concentration in cross-coupling reactions reduces side-product formation .
- Response Surface Methodology (RSM) : Models interactions between variables (e.g., solvent-to-reactant ratio vs. reaction time) to predict optimal conditions .
- Case Study : A 2³ factorial design reduced reaction time by 40% while maintaining >80% yield in analogous pyrazole syntheses .
Q. What computational strategies predict the compound’s reactivity or binding interactions?
- Density Functional Theory (DFT) : Calculates transition states for key steps (e.g., amide bond formation) to guide catalyst selection .
- Molecular Dynamics (MD) Simulations : Models interactions with biological targets (e.g., kinase enzymes) to prioritize analogs for synthesis .
- In Silico ADMET : Predicts pharmacokinetic properties (e.g., logP, solubility) using tools like SwissADME .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Reproducibility Checks : Validate assay protocols (e.g., cell line viability, incubation time) and compound purity (via HPLC-MS) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers caused by variables like solvent residues or isomer impurities .
- Orthogonal Assays : Confirm activity across multiple platforms (e.g., enzymatic vs. cell-based assays) to rule out false positives .
Q. What methodologies enable systematic exploration of structure-activity relationships (SAR)?
- Analog Synthesis : Modify substituents (e.g., morpholino group → piperazine) to assess impact on target binding .
- Biological Testing : Use dose-response curves (IC₅₀/EC₅₀) in disease-relevant models (e.g., cancer cell lines).
- 3D-QSAR Modeling : Correlate electronic/steric features (e.g., Hammett constants) with activity trends .
Data Contradiction Analysis Example
Scenario : Study A reports IC₅₀ = 1.2 µM against kinase X, while Study B finds no activity at 10 µM.
Resolution Steps :
Verify compound integrity (HPLC, NMR) to exclude degradation .
Replicate assays using identical kinase isoforms and ATP concentrations.
Analyze buffer conditions (e.g., DMSO% may inhibit kinase activity at high levels) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
